molecular formula C28H32BrP B141046 beta-Cyclogeranyltriphenylphosphonium bromide CAS No. 56013-01-5

beta-Cyclogeranyltriphenylphosphonium bromide

Cat. No.: B141046
CAS No.: 56013-01-5
M. Wt: 479.4 g/mol
InChI Key: ILCRIYBFEOAUEZ-UHFFFAOYSA-M
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Description

beta-Cyclogeranyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C28H32BrP. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a 2,6,6-trimethylcyclohexenylmethyl moiety. It is primarily used in research settings and has various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Cyclogeranyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable brominated precursor. One common method is the reaction of triphenylphosphine with 2,6,6-trimethylcyclohexenylmethyl bromide under inert conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

beta-Cyclogeranyltriphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphorus atom.

    Addition Reactions: It can also participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide would yield a hydroxylated product, while oxidation could produce a phosphine oxide derivative.

Scientific Research Applications

beta-Cyclogeranyltriphenylphosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Cyclogeranyltriphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphonium ion can interact with negatively charged or polar molecules, facilitating various chemical transformations. The compound can also participate in redox reactions, where the phosphorus atom undergoes oxidation or reduction, influencing the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of the 2,6,6-trimethylcyclohexenylmethyl group.

    Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of the 2,6,6-trimethylcyclohexenylmethyl group.

    Butyltriphenylphosphonium Bromide: Features a butyl group in place of the 2,6,6-trimethylcyclohexenylmethyl group.

Uniqueness

The uniqueness of beta-Cyclogeranyltriphenylphosphonium bromide lies in its bulky 2,6,6-trimethylcyclohexenylmethyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role, offering different selectivity and outcomes compared to its simpler counterparts.

Properties

IUPAC Name

triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCRIYBFEOAUEZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449446
Record name AGN-PC-0NDDF9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56013-01-5
Record name AGN-PC-0NDDF9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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